Isradipine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

2.28e-01 g/L

Synonyms

Canonical SMILES

Oral Fast Dissolving Films (OFDFs) for Enhanced Drug Dissolution

Scientific Field: Pharmaceutical Sciences

Summary of Application: This study aimed to enhance the dissolution rate of Isradipine and to avoid the problem of first-pass metabolism using oral fast dissolving films (OFDFs).

Methods of Application: The inclusion complex was formulated in OFDFs.

Results or Outcomes: The results indicated that the inclusion complexation of Isradipine enhances its solubility and dissolution rate. Films were found to be faint yellow, elastic, compatible and palatable and to have acceptable tensile strength.

Addiction Treatment

Scientific Field: Clinical Psychopharmacology

Results or Outcomes: Isradipine was found to improve cerebral blood flow (CBF) in individuals with cocaine-induced hypoperfusion and in several studies was found to reduce parameters of blood pressure elevation after stimulant use.

Radiosynthesis and Neuroimaging

Scientific Field: Radiology and Neuroimaging

Summary of Application: This study aimed to develop in vivo positron emission tomography (PET) probes for neuroimaging of calcium channels using a carbon-11 isotopologue of a dihydropyridine Ca2+ -channel antagonist, Isradipine.

Methods of Application: Desmethyl isradipine was reacted with [11C]CH3I in the presence of tetrabutylammonium hydroxide in DMF in an HPLC injector loop to produce the radiotracer.

Results or Outcomes: The study confirmed that [11C]isradipine can be synthesized routinely for research studies and is brain penetrating.

Treatment of Hypertension

Scientific Field: Clinical Pharmacology

Summary of Application: Isradipine is used in the treatment of hypertension.

Methods of Application: Isradipine is administered orally.

Results or Outcomes: The use of Isradipine results in the reduction of blood pressure in patients with hypertension.

Enhanced Transdermal Delivery Against Hypertension

Summary of Application: This study aimed to enhance the transdermal delivery of Isradipine for the treatment of hypertension.

Methods of Application: Isradipine-loaded invasomes were prepared by conventional thin layer evaporation technique using Phospholipon 90G, b-citronellene (terpene) and ethanol.

Results or Outcomes: The optimized formulation presented the particle size of 194±18nm, entrapment efficiency (88.46%), and attained mean transdermal flux of 22.80±2.10mg/cm2/h through rat skin.

Electrophysiological, Inotropic and Chronotropic Effects

Scientific Field: Cardiology

Summary of Application: This study examined the electrophysiological, inotropic and chronotropic effects of Isradipine in guinea pig myocardial tissue and effects on contraction and calcium uptake of rabbit aorta.

Methods of Application: The study involved administering Isradipine to guinea pig myocardial tissue and rabbit aorta, and observing the effects.

Isradipine is a calcium channel blocker belonging to the dihydropyridine class, primarily used for the treatment of hypertension. By inhibiting the influx of calcium ions into vascular smooth muscle and cardiac cells, isradipine induces vasodilation, thereby reducing blood pressure and decreasing the workload on the heart. The compound was patented in 1978 and received approval for medical use in 1989. It is available in capsule form, typically prescribed in doses of 2.5 mg or 5 mg .

Isradipine acts as a calcium channel blocker, specifically targeting L-type calcium channels in vascular smooth muscle cells []. These channels regulate the movement of calcium ions (Ca2+) into the cells. By binding to the channel, Isradipine hinders calcium influx, leading to decreased smooth muscle contraction and relaxation of blood vessels []. This vasodilation lowers blood pressure and reduces the workload on the heart.

- Toxicity: Isradipine can cause side effects like headache, dizziness, ankle swelling, and flushing []. In severe cases, it can lead to hypotension (very low blood pressure) [].

- Flammability: Organic compounds like Isradipine are generally flammable. However, specific flammability data for Isradipine is unavailable.

- Reactivity: Isradipine is likely to react with strong oxidizing agents, but specific data is limited.

Isradipine's mechanism of action involves blocking L-type calcium channels, which are crucial for muscle contraction. When calcium ions enter the cells through these channels, they bind to calmodulin, activating myosin light chain kinase (MLCK) and leading to muscle contraction. Isradipine stabilizes the inactive conformation of these channels, preventing calcium influx and promoting relaxation of arterial smooth muscle .

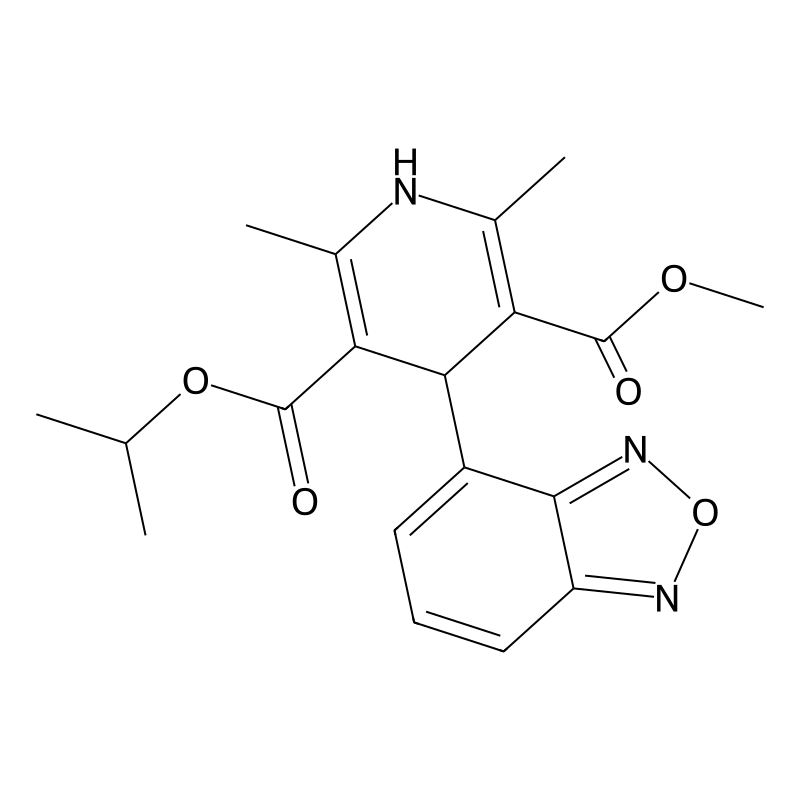

The chemical formula for isradipine is C₁₉H₂₁N₃O₅, with a molar mass of approximately 371.39 g/mol. Its structure includes a dihydropyridine ring that is essential for its activity as a calcium channel blocker .

Isradipine exhibits significant biological activity as an antihypertensive agent. It selectively targets arterial smooth muscle over cardiac tissue, minimizing effects on heart rate and contractility at therapeutic doses. The drug’s bioavailability ranges from 15% to 24% due to extensive first-pass metabolism in the liver, primarily via cytochrome P450 3A4 . Common side effects include dizziness, headache, and gastrointestinal disturbances, while serious adverse reactions can involve hypotension and rapid heartbeat .

The synthesis of isradipine involves multi-step organic reactions starting from simpler precursors. Key steps include:

- Formation of the Dihydropyridine Ring: This is typically achieved through condensation reactions involving appropriate aldehydes and amines.

- Introduction of Functional Groups: Subsequent reactions introduce various functional groups that enhance pharmacological activity.

- Purification: Final products are purified using techniques such as recrystallization or chromatography to isolate isradipine in its active form .

Isradipine is primarily used for managing high blood pressure but has potential applications in other cardiovascular conditions due to its vasodilatory properties. Research has also explored its role in neuroprotection, particularly in models of neurodegenerative diseases like Parkinson's disease, although these applications are still under investigation .

Isradipine has several known drug interactions:

- Itraconazole: Inhibits CYP 3A4, increasing isradipine levels and risk of overdose.

- Dolasetron: May prolong cardiac intervals when combined with isradipine.

- Rifampin: Reduces isradipine levels significantly.

- Cimetidine: Increases peak plasma levels of isradipine .

These interactions necessitate careful monitoring when prescribing isradipine alongside other medications.

Isradipine shares similarities with other calcium channel blockers but has unique features that distinguish it:

| Compound | Class | Unique Features |

|---|---|---|

| Amlodipine | Dihydropyridine | Long half-life; once-daily dosing |

| Diltiazem | Benzothiazepine | Non-dihydropyridine; affects heart rate more significantly |

| Nifedipine | Dihydropyridine | Rapid onset; often used for acute hypertension crises |

| Felodipine | Dihydropyridine | Longer duration; less effect on heart rate |

| Verapamil | Phenylalkylamine | Significant effects on cardiac conduction |

Isradipine’s selectivity for arterial smooth muscle over cardiac tissue makes it particularly effective for hypertension without significantly affecting heart rate or contractility compared to other agents in its class .

Molecular Architecture and Stereochemical Features

Isradipine is a dihydropyridine calcium channel blocker with the molecular formula Carbon nineteen Hydrogen twenty-one Nitrogen three Oxygen five and a molecular weight of 371.39 grams per mole [1] [2]. The compound is chemically designated as 4-(2,1,3-benzoxadiazol-4-yl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic acid 3-methyl 5-(1-methylethyl) ester [3]. The International Union of Pure and Applied Chemistry name is 3-methyl 5-propan-2-yl 4-(2,1,3-benzoxadiazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate [4].

The molecular structure of isradipine consists of a central 1,4-dihydropyridine ring with methyl groups at positions 2 and 6, and carboxylate ester groups at positions 3 and 5 [1]. The position 4 carbon atom is attached to a 2,1,3-benzoxadiazol-4-yl substituent, which distinguishes isradipine from other dihydropyridine derivatives by its benzoxadiazolyl moiety [5]. This structural feature contributes to the high affinity for the dihydropyridine binding site [6].

The 1,4-dihydropyridine ring adopts a boat conformation, with the position 4 carbon representing a stereogenic center [7]. The presence of this asymmetric carbon atom makes isradipine exist as a racemic mixture of two enantiomers. The commercial form is typically the racemic mixture, although individual enantiomers have been synthesized [8]. The S-(+)-form crystallizes from ether and hexane with a melting point of 142 degrees Celsius and exhibits an optical rotation of +6.7 degrees at the sodium D line measured at 20 degrees Celsius in ethanol [8]. The R-(-)-form also crystallizes from ether and hexane with a melting point of 140 degrees Celsius and an optical rotation of -6.7 degrees [8].

The spatial arrangement of the molecule shows that the 1,4-dihydropyridine ring is not planar due to the sp3 hybridization of the position 4 carbon atom [9] [10]. Nuclear Overhauser enhancement studies have revealed that the benzoxadiazole ring can exist in different rotameric conformations relative to the dihydropyridine ring, with the synperiplanar rotamer being associated with higher biological activity [9].

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

The proton Nuclear Magnetic Resonance spectrum of isradipine displays characteristic signals that confirm its structural features [7]. The benzoxadiazole aromatic protons appear as multiplets in the aromatic region between 7.20 and 8.00 parts per million [11]. The methyl groups at positions 2 and 6 of the dihydropyridine ring typically appear as singlets around 2.50 parts per million, while the proton at position 4 appears as a singlet around 5.00 parts per million [7].

An interesting spectroscopic feature observed in isradipine and related dihydropyridine compounds is the diastereotopic behavior of the carboethoxy methylene protons [7]. When the position 4 carbon acts as a pseudoprochiral or chiral center, the two methylene hydrogens of the carboethoxy groups become diastereotopic and exhibit complex splitting patterns rather than simple quartets [7]. This phenomenon results from the non-equivalence of the two hydrogens due to the chiral environment created by the substituted dihydropyridine ring.

Infrared Spectroscopy

The infrared spectrum of isradipine exhibits several characteristic absorption bands that confirm the presence of specific functional groups [11] [12]. The spectrum shows a strong absorption at 1701-1702 wave numbers per centimeter, attributed to the carbonyl stretching vibration of the ester groups [11] [12]. The nitrogen-hydrogen stretching vibration appears at 3348 wave numbers per centimeter [12].

Carbon-hydrogen stretching vibrations are observed at multiple frequencies: aromatic carbon-hydrogen stretching occurs around 3080 wave numbers per centimeter, while aliphatic carbon-hydrogen stretching appears at 2941-2991 wave numbers per centimeter [11] [12]. The nitro compound characteristics are indicated by the nitrogen-oxygen stretching at 1275 wave numbers per centimeter [11]. Additional characteristic bands include carbon-carbon-oxygen-carbon stretching at 1055 wave numbers per centimeter and various carbon-hydrogen deformation bands between 602 and 697 wave numbers per centimeter [11].

The carbon-carbon vibration appears at 1491 wave numbers per centimeter, consistent with the aromatic and aliphatic carbon framework of the molecule [12]. These spectroscopic fingerprints provide definitive identification of isradipine and confirm the absence of chemical interactions when formulated with compatible excipients [12].

Mass Spectrometry

Mass spectrometric analysis of isradipine reveals important fragmentation patterns and molecular ion characteristics [1] [13]. The exact mass of isradipine is 371.14812078 Daltons, with the monoisotopic mass being identical [2]. The molecular ion peak appears at mass-to-charge ratio 372.1 in positive electrospray ionization mode [13].

Characteristic fragmentation patterns include major fragments at mass-to-charge ratios of 312.2, 265.2, 148.1, and 207.1 [1]. The base peak typically appears at mass-to-charge ratio 148.1, representing a significant fragment of the molecule [1]. Tandem mass spectrometry reveals additional fragmentation with transitions from 372.1 to 312.2 being particularly useful for quantitative analysis [13].

Gas chromatography-mass spectrometry data shows fragments at 148.076, 278.206, 207.120, 265.180, and 145.065 mass-to-charge units with relative abundances of 100%, 44.95%, 40.54%, 28.93%, and 27.39% respectively [1]. These fragmentation patterns are consistent with the proposed molecular structure and provide valuable information for compound identification and purity assessment.

Thermodynamic and Kinetic Properties

Thermal Properties

Isradipine exhibits well-defined thermal characteristics that are important for pharmaceutical processing and stability assessment [14] [15] [8]. The melting point of racemic isradipine ranges from 166 to 171 degrees Celsius, with most literature sources reporting values between 168 and 170 degrees Celsius [14] [15] [8]. The individual enantiomers show slightly different melting points, with the S-(+)-form melting at 142 degrees Celsius and the R-(-)-form melting at 140 degrees Celsius [8].

The compound shows good thermal stability under normal storage conditions, with recommended storage temperatures of -20 degrees Celsius for optimal long-term stability [15]. Thermal analysis reveals that isradipine undergoes decomposition at elevated temperatures, with significant mass loss occurring above its melting point [16]. The compound exhibits photosensitivity, requiring storage in low-actinic glassware and protection from light during analytical procedures [11].

Kinetic Properties

The degradation kinetics of isradipine follow complex pathways that are influenced by environmental factors such as pH, temperature, and light exposure [16]. The compound undergoes extensive first-pass metabolism when administered orally, with bioavailability ranging from 15 to 24% [17] [18]. The elimination half-life of isradipine is approximately 8.8 hours for the parent compound, while total radioactivity shows an effective half-life of 16 hours [18].

Pharmacokinetic studies demonstrate that isradipine absorption is rapid and nearly complete (90-95%) from the gastrointestinal tract, despite the low bioavailability due to hepatic metabolism [18]. The compound shows dose-proportional pharmacokinetics in the therapeutic range, with steady-state blood levels achieved within 2 days for the parent drug and approximately 4 days for total radioactivity [18].

Solubility and Partition Coefficients

Aqueous Solubility

Isradipine exhibits very low water solubility, classifying it as a Biopharmaceutical Classification System class II drug with low solubility and high permeability [17] [19]. The aqueous solubility is practically negligible, with values less than 10 milligrams per liter at 37 degrees Celsius [2]. This poor water solubility represents a significant challenge for pharmaceutical formulation and contributes to the compound's low bioavailability [19].

Various approaches have been investigated to enhance the solubility of isradipine, including nanosuspension formulations and solid dispersion techniques [17] [19]. Nanosuspension formulations have demonstrated the ability to increase saturation solubility by approximately 10-fold compared to the pure drug [17]. The solubility enhancement is attributed to the increased surface area resulting from particle size reduction to the nanometer range [19].

Organic Solvent Solubility

Isradipine demonstrates good solubility in various organic solvents, which is utilized in analytical procedures and formulation development [3] [20]. The compound is soluble in ethanol, dimethyl sulfoxide, and dimethyl formamide at concentrations of approximately 10 milligrams per milliliter [3]. In dimethyl sulfoxide, the solubility reaches approximately 26 milligrams per milliliter [20] [2].

The compound shows solubility of up to 50 millimolar in dimethyl sulfoxide and 20 millimolar in ethanol, making these solvents suitable for stock solution preparation [20]. For analytical applications, methanol is commonly used as a solvent for sample preparation and chromatographic procedures [17]. The good organic solvent solubility facilitates various analytical methods including high-performance liquid chromatography and spectroscopic analyses.

Partition Coefficients

The lipophilicity of isradipine is characterized by its partition coefficient values, which influence its pharmacokinetic properties and biological activity [14] [21]. The logarithm of the octanol-water partition coefficient (log P) is reported to be 3.59 [14]. Some sources report slightly different values, with log P ranging from 2.91 to 4.3 depending on the calculation method used [2] [22].

The distribution coefficient at physiological pH (log D) provides a more relevant measure of lipophilicity under biological conditions [21]. The high lipophilicity of isradipine contributes to its ability to cross biological membranes and reach its target calcium channels in vascular smooth muscle [4]. The partition coefficient values are consistent with the compound's classification as a highly lipophilic drug with good membrane permeability despite its poor aqueous solubility.

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

4.28 (LogP)

2.901

Appearance

Melting Point

168 - 170 °C

Storage

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H319 (92.16%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H372 (92.16%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Livertox Summary

Drug Classes

Pharmacology

Isradipine is a dihydropyridine calcium channel blockers with antihypertensive and vasodilator activities. Isradipine blocks the calcium entry through the calcium ion channels of coronary and peripheral vascular smooth muscle, thereby dilating coronary arteries and peripheral arterioles. This increases oxygen delivery due to an increased blood flow and reduces oxygen requirements due to decrease in total peripheral resistance. (NCI05)

MeSH Pharmacological Classification

ATC Code

C08 - Calcium channel blockers

C08C - Selective calcium channel blockers with mainly vascular effects

C08CA - Dihydropyridine derivatives

C08CA03 - Isradipine

Mechanism of Action

KEGG Target based Classification of Drugs

Voltage-gated ion channels

Calcium channels

CACNA1-L [HSA:775 776 778 779] [KO:K04850 K04851 K04853 K04857]

Pictograms

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

Absorption Distribution and Excretion

Approximately 60% to 65% of an administered dose is excreted in the urine and 25% to 30% in the feces.

Metabolism Metabolites

Wikipedia

Gadoversetamide

Biological Half Life

Use Classification

Pharmaceuticals

Dates

Isradipine Versus Placebo in Early Parkinson Disease

PMID: 32227244 DOI: 10.7326/P20-0004

Abstract

Physicochemical, pharmacokinetic, and pharmacodynamic characterization of isradipine tablets for controlled release

D Nagasamy Venkatesh, S N Meyyanathan, R Shanmugam, S S Kamatham, J R Campos, J Dias-Ferreira, E Sanchez-Lopez, J C Cardoso, P Severino, E B SoutoPMID: 33074769 DOI: 10.1080/10837450.2020.1839495

Abstract

Isradipine is a dihydropyridine calcium channel blocker (CCB) commonly used as vasodilator with antihypertensive properties. A remote-controlled release formulation for isradipine would substantially improve the clinical outcomes of the patients requiring chronic long-term treatment. In this work, sustained release (SR) tablets of isradipine, composed of hydroxypropylmethyl cellulose (HPMC), have been produced by wet granulation and theirand

characterization was compared to a conventional tablet dosage form of immediate release (IR) as preliminary assessment. Tablets composed of 15.0% (wt/wt) HPMC exhibited a SR profile over a period of 24 hours. The release of isradipine followed a Fickian diffusion pattern obeying to the first order kinetics and the extent of absorption was even higher in comparison to the developed conventional tablets, which showed immediate drug release.

studies were carried out in rabbits, showing that the extent of isradipine absorption from the developed tablets was higher in comparison to IR tablets due to the modified release profile obtained for the former (

< 0.05). Our results suggest that SR tablets of isradipine are an efficient solid dosage form to overcome the limitations encountered in conventional IR tablets.

Adjunctive Raloxifene and Isradipine Improve Cognitive Functioning in Patients With Schizophrenia: A Pilot Study

Bita Vahdani, Alireza Armani Kian, Abdolreza Esmaeilzadeh, Saeedeh Zenoozian, Vida Yousefi, Saeideh MazloomzadehPMID: 32796392 DOI: 10.1097/JCP.0000000000001274

Abstract

Cognitive impairment is the most important feature of schizophrenia leading to severe functional disability. To identify pathways that improve pathophysiological neurocognition in schizophrenia is a current challenge for the development of goal-directed clinical interventions. In the present study, we investigated the effects of raloxifene (a selective estrogen modulator) and isradipine (a voltage-gated L-type calcium channel blocker) on cognitive deficits in patients with schizophrenia.We designed a double-blind, randomized, parallel, placebo-controlled trial. We randomized 60 patients with schizophrenia into 3 groups including isradipine 5 mg, raloxifine 60 mg, and placebo for 6 consequent weeks, all in the same shape capsules, 2 times a day, along with treatment as usual. The initial and final results of blood tests, electrocardiograms, and cognitive tests in specific domains, such as attention, processing speed, executive function, and verbal memory were evaluated.

Our findings revealed a remarkable association between adjunctive raloxifene treatment and the alleviation of verbal memory deficits. Isradipine treatment significantly improved the verbal memory and attention dysfunction in some variables of the Stroop test, compared with the placebo. However, no effect was observed in processing speed and executive function deficits.

To the best of our knowledge, this study provides the first evidence that isradipine is a novel therapy option improving verbal memory and attention, both related to its activity in the hippocampus and the cerebellum. Further investigations are necessary to elucidate the mechanisms of action for both drugs in schizophrenia.

A Clinical Trial of Isradipine: What Went Wrong?

Baijayanta Maiti, Joel S PerlmutterPMID: 32227234 DOI: 10.7326/M20-1023

Abstract

Identification of antiparkinsonian drugs in the 6-hydroxydopamine zebrafish model

Rita L Vaz, Sara Sousa, Diana Chapela, Herma C van der Linde, Rob Willemsen, Ana D Correia, Tiago F Outeiro, Nuno D AfonsoPMID: 31785245 DOI: 10.1016/j.pbb.2019.172828

Abstract

Parkinson's disease (PD) is known as a movement disorder due to characteristic motor features. Existing therapies for PD are only symptomatic, and their efficacy decreases as disease progresses. Zebrafish, a vertebrate in which parkinsonism has been modelled, offers unique features for the identification of molecules with antiparkinsonian properties. Here, we developed a screening assay for the selection of neuroactive agents with antiparkinsonian potential. First, we performed a pharmacological validation of the phenotypes exhibited by the 6-hydroxydopamine zebrafish model, by testing the effects of known antiparkinsonian agents. These drugs were also tested for disease-modifying properties by whole mount immunohistochemistry to THneurons and confocal microscopy in the dopaminergic diencephalic cluster of zebrafish. Next, we optimized a phenotypic screening using the 6-hydroxydopamine zebrafish model and tested 1600 FDA-approved bioactive drugs. We found that 6-hydroxydopamine-lesioned zebrafish larvae exhibit bradykinetic and dyskinetic-like behaviours that are rescued by the administration of levodopa, rasagiline, isradipine or amantadine. The rescue of dopaminergic cell loss by isradipine was also verified, through the observation of a higher number of TH

neurons in 6-OHDA-lesioned zebrafish larvae treated with this compound as compared to untreated lesioned larvae. The phenotypic screening enabled us to identify several compounds previously positioned for PD, as well as, new molecules with potential antiparkinsonian properties. Among these, we selected stavudine, tapentadol and nabumetone as the most promising candidates. Our results demonstrate the functional similarities of the motor impairments exhibited by 6-hydroxydopamine-lesioned zebrafish with mammalian models of PD and with PD patients, and highlights novel molecules with antiparkinsonian potential.

Isradipine Versus Placebo in Early Parkinson Disease: A Randomized Trial

Parkinson Study Group STEADY-PD III Investigators, Tanya Simuni, David Oakes, Kevin Biglan, Wendy R. Galpern, Robert Hauser, Karen Hodgeman, Elise Kayson, Daniel Kinel, Anthony Lang, Codrin Lungu, Saloni Sharma, Ira Shoulson, Christopher G. Tarolli, Dalton J. Surmeier, Charles Venuto, Robert Holloway, Katie Kompoliti, Irene Richard, Ruth Schneider, Marian Evatt, Vanessa Hinson, Alok Sahay, Irene Litvan, Eris S. Farbman, Brad Racette, Karen Blindauer, Karen Thomas, Cheryl Water, Connie Marras, Corneliu C. Luca, Albert Hung, Andre Deik, Deborah Burke, Cindy Zadikoff, Michel Panisset, Marcie Rabin, Matthew Brodsky, Kelly Mills, Alexander Shtilbans, Era Hanspal, Chadwick W. Christine, Thyagarajan Subramanian, Mya Caryn Schiess, Rajeev Kumar, Kelvin L. Chou, Binit Shah, Mark Guttman, Holly Shill, John Slevin, John L. Goudreau, Ariane Park, John Bertoni, Marie H. Saint-Hilaire, Natividad Stover, Camila Aquino, David Shprecher, Anwar Ahmed, Lisa Shulman, Sotirios A. Parashos, Stephen Lee, Paul Tuite, Melanie Langlois, Fabio Danisi, Pinky Agarwal, Tiago Mestre, David Russell, Daniel Truong, Neal Hermanowicz, Richard Zweig, Oksana Suchowersky, Justyna R. Sarna, G. Webster Ross, Lucia Blasucci, Carol Zimmerman, Shonna Jenkins, Erin Neefus, Mary Pecoraro, Lynn Wheeler, Lisa Richardson, Amber Ratel, Julie Racioppa, Grace Bwala, Suzanne Reichwein, Claudia Rocha, Karen Williams, Kelli Keith, Emily Carman, Sharon Evans, Aaron Daley, Kala Venkiteswaran, Vicki Ephron, Karen Ortiz, Angela Stovall, Molly Goddard, Renee Wagner, Katherine Ambrogi, Carolyn Peterson, Cathi A. Thomas, Michelle Cines, Patricia Ede, Pauline LeBlanc, Susan Rolandelli, Bryan Lewis, Anna Fierro, Breanna Chew, Jeanne McGee, Paul McCann, Michael Matwichyna, Arthur Watts, Michael McDermott, Shirley Eberly, Brittany Greco, Susan Henderson, Jillian Lowell, Andrew Siderowf, Rick Chappell, Jay Phillips, Kapil D. Sethi, William B. WhitePMID: 32227247 DOI: 10.7326/M19-2534

Abstract

Studies suggest that dihydropyridine calcium-channel blockers may be associated with reduced risk for Parkinson disease (PD).To assess the effect of isradipine, a dihydropyridine calcium-channel blocker, on the rate of clinical progression of PD.

Multicenter, randomized, parallel-group, double-blind, placebo-controlled trial. (ClinicalTrials.gov:

).

57 Parkinson Study Group sites in North America.

Patients with early-stage PD (duration <3 years) who were not taking dopaminergic medications at enrollment.

5 mg of immediate-release isradipine twice daily or placebo for 36 months.

The primary outcome was change in the Unified Parkinson's Disease Rating Scale (UPDRS) parts I to III score measured in the antiparkinson medication "ON" state between baseline and 36 months. Secondary outcomes included time to initiation and use of antiparkinson medications, time to onset of motor complications, change in nonmotor disability, and quality-of-life measures.

336 patients were randomly assigned (mean age, 62 years [SD, 9]; 68% men; disease duration, 0.9 year [SD, 0.7]; mean UPDRS part I to III score, 23.1 [SD, 8.6]); 95% of patients completed the study. Adjusted least-squares mean changes in total UPDRS score in the antiparkinson medication ON state over 36 months for isradipine and placebo recipients were 2.99 (95% CI, 0.95 to 5.03) points versus 3.26 (CI, 1.25 to 5.26) points, respectively, with a treatment effect of -0.27 (CI, -3.02 to 2.48) point (P = 0.85). Statistical adjustment for antiparkinson medication use did not change the findings. Secondary outcomes showed no effect of isradipine treatment. The most common adverse effects of isradipine were edema and dizziness.

The isradipine dose may have been insufficient to engage the target calcium channels associated with neuroprotective effects.

Long-term treatment with immediate-release isradipine did not slow the clinical progression of early-stage PD.

National Institute of Neurological Disorders and Stroke.

Cocaine- and stress-primed reinstatement of drug-associated memories elicit differential behavioral and frontostriatal circuit activity patterns via recruitment of L-type Ca

Charlotte C Bavley, Robert N Fetcho, Caitlin E Burgdorf, Alexander P Walsh, Delaney K Fischer, Baila S Hall, Nicole M Sayles, Natalina H Contoreggi, Jonathan E Hackett, Susan A Antigua, Rachel Babij, Natalia V De Marco García, Thomas L Kash, Teresa A Milner, Conor Liston, Anjali M RajadhyakshaPMID: 31501511 DOI: 10.1038/s41380-019-0513-2

Abstract

Cocaine-associated memories are critical drivers of relapse in cocaine-dependent individuals that can be evoked by exposure to cocaine or stress. Whether these environmental stimuli recruit similar molecular and circuit-level mechanisms to promote relapse remains largely unknown. Here, using cocaine- and stress-primed reinstatement of cocaine conditioned place preference to model drug-associated memories, we find that cocaine drives reinstatement by increasing the duration that mice spend in the previously cocaine-paired context whereas stress increases the number of entries into this context. Importantly, both forms of reinstatement require Ca1.2 L-type Ca

channels (LTCCs) in cells of the prelimbic cortex that project to the nucleus accumbens core (PrL→NAcC). Utilizing fiber photometry to measure circuit activity in vivo in conjunction with the LTCC blocker, isradipine, we find that LTCCs drive differential recruitment of the PrL→ NAcC pathway during cocaine- and stress-primed reinstatement. While cocaine selectively activates PrL→NAcC cells prior to entry into the cocaine-paired chamber, a measure that is predictive of duration in that chamber, stress increases persistent activity of this projection, which correlates with entries into the cocaine-paired chamber. Using projection-specific chemogenetic manipulations, we show that PrL→NAcC activity is required for both cocaine- and stress-primed reinstatement, and that activation of this projection in Ca

1.2-deficient mice restores reinstatement. These data indicate that LTCCs are a common mediator of cocaine- and stress-primed reinstatement. However, they engage different patterns of behavior and PrL→NAcC projection activity depending on the environmental stimuli. These findings establish a framework to further study how different environmental experiences can drive relapse, and supports further exploration of isradipine, an FDA-approved LTCC blocker, as a potential therapeutic for the prevention of relapse in cocaine-dependent individuals.

Dopamine Oppositely Modulates State Transitions in Striosome and Matrix Direct Pathway Striatal Spiny Neurons

Eric M Prager, Daniel B Dorman, Zachary B Hobel, Jeffrey M Malgady, Kim T Blackwell, Joshua L PlotkinPMID: 33080228 DOI: 10.1016/j.neuron.2020.09.028

Abstract

Corticostriatal synaptic integration is partitioned among striosome (patch) and matrix compartments of the dorsal striatum, allowing compartmentalized control of discrete aspects of behavior. Despite the significance of such organization, it's unclear how compartment-specific striatal output is dynamically achieved, particularly considering new evidence that overlap of afferents is substantial. We show that dopamine oppositely shapes responses to convergent excitatory inputs in mouse striosome and matrix striatal spiny projection neurons (SPNs). Activation of postsynaptic D1 dopamine receptors promoted the generation of long-lasting synaptically evoked "up-states" in matrix SPNs but opposed it in striosomes, which were more excitable under basal conditions. Differences in dopaminergic modulation were mediated, in part, by dendritic voltage-gated calcium channels (VGCCs): pharmacological manipulation of L-type VGCCs reversed compartment-specific responses to D1 receptor activation. These results support a novel mechanism for the selection of striatal circuit components, where fluctuating levels of dopamine shift the balance of compartment-specific striatal output.L-type Ca

Matej Hotka, Michal Cagalinec, Karlheinz Hilber, Livia Hool, Stefan Boehm, Helmut KubistaPMID: 32047116 DOI: 10.1126/scisignal.aaw6923

Abstract

L-type voltage-gated Cachannels (LTCCs) are implicated in neurodegenerative processes and cell death. Accordingly, LTCC antagonists have been proposed to be neuroprotective, although this view is disputed, because intentional LTCC activation can also have beneficial effects. LTCC-mediated Ca

influx influences mitochondrial function, which plays a crucial role in the regulation of cell viability. Hence, we investigated the effect of modulating LTCC-mediated Ca

influx on mitochondrial function in cultured hippocampal neurons. To activate LTCCs, neuronal activity was stimulated by increasing extracellular K

or by application of the GABA

receptor antagonist bicuculline. The activity of LTCCs was altered by application of an agonistic (Bay K8644) or an antagonistic (isradipine) dihydropyridine. Our results demonstrated that activation of LTCC-mediated Ca

influx affected mitochondrial function in a bimodal manner. At moderate stimulation strength, ATP synthase activity was enhanced, an effect that involved Ca

-induced Ca

release from intracellular stores. In contrast, high LTCC-mediated Ca

loads led to a switch in ATP synthase activity to reverse-mode operation. This effect, which required nitric oxide, helped to prevent mitochondrial depolarization and sustained increases in mitochondrial Ca

Our findings indicate a complex role of LTCC-mediated Ca

influx in the tuning and maintenance of mitochondrial function. Therefore, the use of LTCC inhibitors to protect neurons from neurodegeneration should be reconsidered carefully.

Synaptic mitochondria regulate hair-cell synapse size and function

Hiu-Tung C Wong, Qiuxiang Zhang, Alisha J Beirl, Ronald S Petralia, Ya-Xian Wang, Katie KindtPMID: 31609202 DOI: 10.7554/eLife.48914

Abstract

Sensory hair cells in the ear utilize specialized ribbon synapses. These synapses are defined by electron-dense presynaptic structures called ribbons, composed primarily of the structural protein Ribeye. Previous work has shown that voltage-gated influx of Cathrough Ca

1.3 channels is critical for hair-cell synapse function and can impede ribbon formation. We show that in mature zebrafish hair cells, evoked presynaptic-Ca

influx through Ca

1.3 channels initiates mitochondrial-Ca

(mito-Ca

) uptake adjacent to ribbons. Block of mito-Ca

uptake in mature cells depresses presynaptic-Ca

influx and impacts synapse integrity. In developing zebrafish hair cells, mito-Ca

uptake coincides with spontaneous rises in presynaptic-Ca

influx. Spontaneous mito-Ca

loading lowers cellular NAD

/NADH redox and downregulates ribbon size. Direct application of NAD

or NADH increases or decreases ribbon size respectively, possibly acting through the NAD(H)-binding domain on Ribeye. Our results present a mechanism where presynaptic- and mito-Ca

couple to confer proper presynaptic function and formation.